molecular formula C8H9Cl2N3O B015623 4-Guanidinobenzoyl Chloride, Hydrochloride CAS No. 7035-79-2

4-Guanidinobenzoyl Chloride, Hydrochloride

Cat. No.: B015623
CAS No.: 7035-79-2
M. Wt: 234.08 g/mol
InChI Key: JBSRWFDTGDGNLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a useful compound in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Guanidinobenzoyl Chloride, Hydrochloride . For instance, it is known to be moisture sensitive and is typically stored at -20°C under an inert atmosphere . These conditions would need to be carefully controlled to ensure the compound’s stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Guanidinobenzoyl Chloride, Hydrochloride can be synthesized from p-guanidinobenzoic acid. The process involves converting p-guanidinobenzoic acid into its chloride form using thionyl chloride or oxalyl chloride under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is usually purified by recrystallization from suitable solvents such as methanol or pyridine .

Chemical Reactions Analysis

Types of Reactions

4-Guanidinobenzoyl Chloride, Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride or Oxalyl Chloride: Used for the initial conversion of p-guanidinobenzoic acid to its chloride form.

    Amines and Alcohols: Common nucleophiles used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products

    Substituted Guanidinobenzoyl Derivatives: Formed from substitution reactions.

    p-Guanidinobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Guanidinobenzoyl Chloride, Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting enzyme inhibition.

    Industry: Applied in the production of fine chemicals and specialty materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its guanidinium group, which enhances its ability to interact with proteins and enzymes. This makes it particularly valuable in biochemical applications where strong and specific binding to anionic sites is required .

Properties

IUPAC Name

4-(diaminomethylideneamino)benzoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSRWFDTGDGNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512144
Record name 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-79-2
Record name Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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